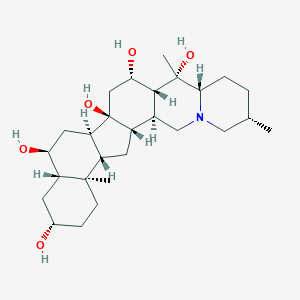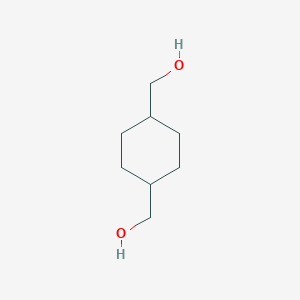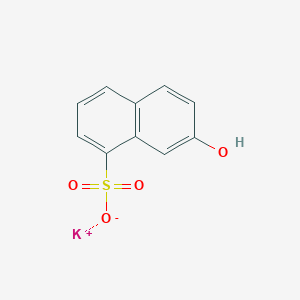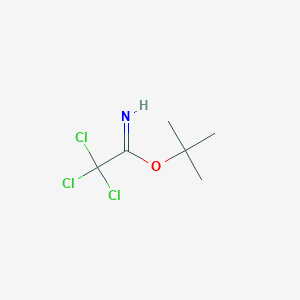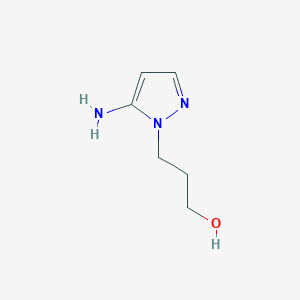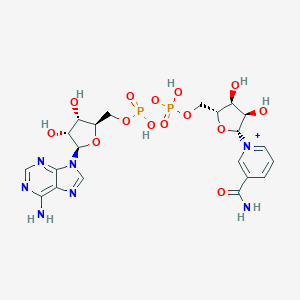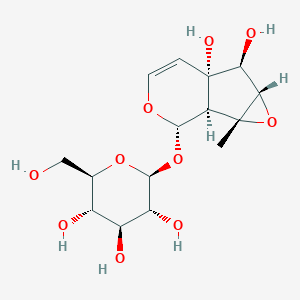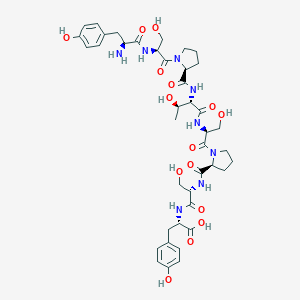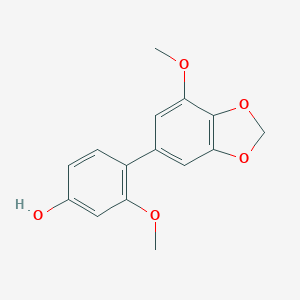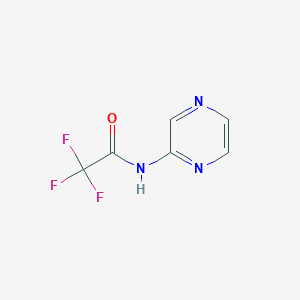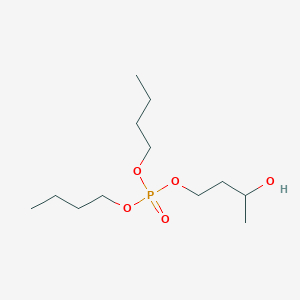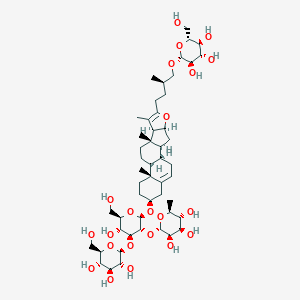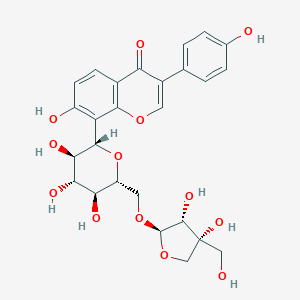![molecular formula C13H9FN2OS B150562 6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde CAS No. 139359-87-8](/img/structure/B150562.png)
6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用機序
The mechanism of action of 6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde involves the inhibition of specific enzymes that are involved in the growth and proliferation of cancer cells. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. By inhibiting this enzyme, 6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde can prevent the growth and proliferation of cancer cells.
生化学的および生理学的効果
The biochemical and physiological effects of 6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde have been extensively studied. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body. Additionally, 6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde has been found to have low toxicity in normal cells, making it a potentially safe and effective treatment for cancer.
実験室実験の利点と制限
The advantages of using 6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde in lab experiments include its high potency and selectivity for cancer cells, as well as its low toxicity in normal cells. This compound can be used as a tool for studying the mechanisms of cancer cell growth and proliferation, as well as for developing new cancer treatments. However, the limitations of using 6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde in lab experiments include its relatively high cost and the need for specialized equipment for its synthesis and analysis.
将来の方向性
There are several future directions for the study of 6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde. One potential direction is the development of new cancer treatments based on this compound. Researchers can study the mechanism of action of 6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde to identify new targets for cancer therapy. Another potential direction is the use of this compound as a fluorescent probe for imaging cellular processes. Researchers can study the properties of 6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde to optimize its use as a tool for imaging cellular processes. Finally, researchers can study the limitations of using 6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde in lab experiments and develop new methods for its synthesis and analysis to overcome these limitations.
Conclusion:
In conclusion, 6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde is a chemical compound that has significant potential for use in various areas of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop new applications for its use.
合成法
The synthesis method of 6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde involves the reaction of 4-fluoroaniline and 3-methylthio-1-propene in the presence of a catalyst. The reaction takes place under reflux conditions with anhydrous ethanol as the solvent. This method has been optimized to produce high yields of the compound.
科学的研究の応用
6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde has been studied for its potential applications in various areas of scientific research. It has been found to have anticancer properties and has shown promising results in inhibiting the growth of cancer cells. This compound has also been studied for its potential use as a fluorescent probe for imaging cellular processes.
特性
CAS番号 |
139359-87-8 |
|---|---|
製品名 |
6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde |
分子式 |
C13H9FN2OS |
分子量 |
260.29 g/mol |
IUPAC名 |
6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C13H9FN2OS/c1-8-7-18-13-15-12(11(6-17)16(8)13)9-2-4-10(14)5-3-9/h2-7H,1H3 |
InChIキー |
PDFWLMYFGILICW-UHFFFAOYSA-N |
SMILES |
CC1=CSC2=NC(=C(N12)C=O)C3=CC=C(C=C3)F |
正規SMILES |
CC1=CSC2=NC(=C(N12)C=O)C3=CC=C(C=C3)F |
同義語 |
6-(4-FLUOROPHENYL)-3-METHYLIMIDAZO[2,1-B]THIAZOLE-5-CARBOXALDEHYDE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



